4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a trifluoromethyl group attached to a triazine ring, along with a sulfide linkage. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles in the presence of suitable catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Phenyl Group: The phenyl group can be attached through Friedel-Crafts alkylation or acylation reactions.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Sulfide Linkage: The sulfide linkage can be formed through thiolation reactions using thiolating agents like thiourea or thiols.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide can undergo various types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards specific targets, while the sulfide linkage may play a role in its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl 3-phenyl-6-methyl-1,2,4-triazin-5-yl sulfide: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-Fluorophenyl 3-phenyl-6-chloro-1,2,4-triazin-5-yl sulfide: Similar structure but with a chloro group instead of a trifluoromethyl group.
4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl ether: Similar structure but with an ether linkage instead of a sulfide linkage.
Uniqueness
The presence of the trifluoromethyl group in 4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity towards specific molecular targets. These characteristics distinguish it from other similar compounds and make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-(4-fluorophenyl)sulfanyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F4N3S/c17-11-6-8-12(9-7-11)24-15-13(16(18,19)20)22-23-14(21-15)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZCWSCZEXZRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)SC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F4N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.